2-(4-氧代哌啶-1-基)烟酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

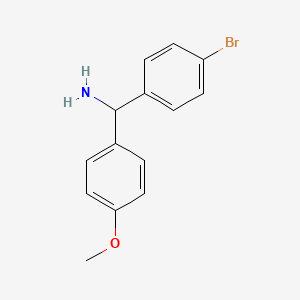

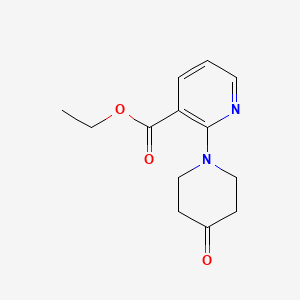

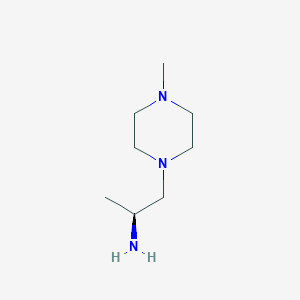

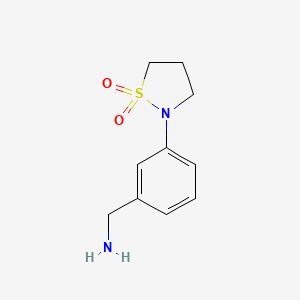

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a chemical compound that is derived from nicotinic acid. The synthesis of related ethyl nicotinate esters has been explored to provide insights into the chemical properties and potential applications of such compounds.

Synthesis Analysis

The synthesis of alkyl-substituted ethyl nicotinates, which are structurally related to Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, has been reported using 3-cyanopyridones as starting materials. These compounds were converted to 2-bromo-3-cyanopyridines with phosphorus tribromide and subsequently debrominated to 3-cyanopyridines with zinc dust in ethanolic acetic acid. The nitrile function was hydrolyzed, and the resulting nicotinic acid hydrochlorides were esterified to yield the ethyl nicotinates .

Molecular Structure Analysis

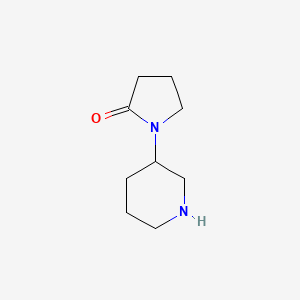

While the specific molecular structure analysis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is not provided in the given papers, the synthesis process described for related compounds suggests that the molecule would consist of a nicotinate ester linked to a piperidinone ring. The presence of the ester functional group and the piperidinone moiety would influence the chemical reactivity and interactions of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related ethyl nicotinate esters include bromination, debromination, hydrolysis, and esterification . These reactions are typical in organic synthesis and are used to introduce or modify functional groups within a molecule to achieve the desired chemical structure.

Physical and Chemical Properties Analysis

Relevant Case Studies

Although no direct case studies on Ethyl 2-(4-oxopiperidin-1-yl)nicotinate are provided, research on 2-ethylpyridine, a structurally related compound, has shown that it can cause mitochondrial damage in human retinal pigment epithelial cells. This study indicates that similar compounds may have significant biological effects and could be relevant in the context of smoking-related diseases such as age-related macular degeneration .

科学研究应用

合成和化学性质

2-(4-氧代哌啶-1-基)烟酸乙酯是一种化合物,属于烟酸衍生物的更广泛类别,在科学研究和工业中具有各种应用。虽然直接针对 2-(4-氧代哌啶-1-基)烟酸乙酯的研究可能有限,但可以通过对相关化合物和衍生物的研究来深入了解其应用。例如,烟酸衍生物因其在工业应用中的潜力而被探索,特别是在绿色化学的背景下,其中寻找生态生产方法至关重要 (Lisicki, Nowak, & Orlińska, 2022)。此类衍生物在药物和精细化学品的合成中至关重要,展示了烟酸及其酯在科学研究中的多功能性和重要性。

视网膜保护作用

对密切相关化合物(如 2-乙基-3-羟基-6-甲基吡啶烟酸酯)的研究揭示了显着的药理潜力,包括视网膜保护作用。一项研究表明,该化合物有效防止了视网膜缺血性损伤,表明其在旨在改善视网膜微循环和抗缺血的疗法中的用途 (Peresypkina et al., 2020)。这突出了烟酸衍生物在眼科中的潜在治疗应用。

对 P2Y12 受体的拮抗作用

另一个感兴趣的领域是研究烟酸衍生物作为 P2Y12 受体的拮抗剂,P2Y12 受体是抗血小板治疗中的关键靶点。作为该家族的一部分,烟酸乙酯在这方面显示出前景,尽管由于乙酯水解导致的体内清除相关挑战被注意到。探索生物等排体以取代乙酯官能团表明正在持续努力优化这些化合物的药代动力学特征以获得更好的治疗效果 (Bach et al., 2013)。

合成复杂分子

1-(4-甲氧基苯基)-7-氧代-6-[4-(2-氧代哌啶-1-基)苯基]-4,5,6,7-四氢-1H-吡唑并[3,4-c]吡啶-3-羧酸乙酯等复杂分子的合成强调了 2-(4-氧代哌啶-1-基)烟酸乙酯和相关化合物在创建药物中间体(如抗凝剂阿哌沙班)中的重要性。它们的合成精度和没有可检测到的杂质对于开发有效的治疗剂至关重要 (Wang et al., 2017)。

安全和危害

The safety data sheet for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate suggests that it may form combustible dust concentrations in air and cause skin and eye irritation . It is recommended to handle with care, wear protective gloves/clothing/eye protection/face protection, and keep away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-13(17)11-4-3-7-14-12(11)15-8-5-10(16)6-9-15/h3-4,7H,2,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSABENBRYYUSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640747 |

Source

|

| Record name | Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate | |

CAS RN |

1016524-78-9 |

Source

|

| Record name | Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1291185.png)

![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)